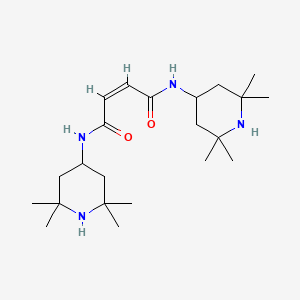
5-(2-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
説明
5-(2-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its unique properties. MPTP is a thiazolidine derivative that has been synthesized using various methods.
作用機序
5-(2-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various mechanisms of action, including the inhibition of protein tyrosine phosphatase 1B (PTP1B) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PTP1B is a negative regulator of insulin signaling, and its inhibition by 5-(2-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one can lead to increased insulin sensitivity. PPARγ is a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism, and its activation by 5-(2-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one can lead to improved glucose tolerance and lipid metabolism.
Biochemical and Physiological Effects:
5-(2-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity, glucose tolerance, and lipid metabolism in animal models. Additionally, 5-(2-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
5-(2-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its availability, stability, and low cost. However, it also has some limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the use of 5-(2-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one in scientific research. One direction is the development of new drugs for the treatment of various diseases, including cancer and infectious diseases. Another direction is the development of new materials for various applications, including biosensors and electrochemical devices. Additionally, further studies are needed to better understand the mechanisms of action of 5-(2-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one and its potential toxicity.
科学的研究の応用
5-(2-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been widely used in scientific research due to its unique properties. It has been used as a precursor for the synthesis of various thiazolidine derivatives. 5-(2-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has also been used in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases. Additionally, 5-(2-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been used in the development of new materials for various applications, including biosensors and electrochemical devices.
特性
IUPAC Name |
(5E)-5-[(2-methylphenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-13-7-3-4-8-14(13)11-15-16(20)19(17(21)22-15)12-18-9-5-2-6-10-18/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQJFPJYFZPVBF-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-methylphenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethoxyphenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4736642.png)
![3-(3-fluorophenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4736648.png)
![1-(ethylsulfonyl)-4-{5-[(1-naphthyloxy)methyl]-2-furoyl}piperazine](/img/structure/B4736665.png)

![N-cyclopropyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4736677.png)

![dimethyl 3-methyl-5-({[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4736694.png)

![ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate](/img/structure/B4736711.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-isopropoxybenzamide](/img/structure/B4736719.png)

![N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4736745.png)
![4-[(2-chloro-4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4736748.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4736752.png)